N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, an indoline moiety, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indoline moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the pyran ring and the acetamide linkage under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with molecular targets within biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share the pyran ring structure and exhibit various biological activities.
Indoline Derivatives: Compounds with the indoline moiety are known for their pharmacological properties.
Benzo[d][1,3]dioxole Derivatives: These compounds are often explored for their potential in medicinal chemistry.
Uniqueness
What sets N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide apart is the combination of these three distinct structural motifs within a single molecule. This unique structure could confer specific properties and activities that are not observed in simpler analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-20-10-18(12-26-8-7-17-3-1-2-4-19(17)26)29-13-23(20)30-14-24(28)25-11-16-5-6-21-22(9-16)32-15-31-21/h1-6,9-10,13H,7-8,11-12,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDYBMJXYJQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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